molecular formula C23H24N4O3S B2449069 N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-05-8

N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2449069
CAS No.: 899747-05-8
M. Wt: 436.53
InChI Key: SEWKCGJMSISCRL-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-18-7-2-5-16(11-18)13-25-21(28)15-31-22-19-8-3-9-20(19)27(23(29)26-22)14-17-6-4-10-24-12-17/h2,4-7,10-12H,3,8-9,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKCGJMSISCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in pharmacology due to its diverse biological activities. This article reviews the compound's structure, synthesis, and biological activity, with a focus on its therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzyl group and a thioacetamide moiety linked to a tetrahydro-cyclopenta[d]pyrimidine core. Its molecular formula is C20H24N4O3S, and it possesses unique characteristics that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. Inhibitors of cFMS (colony-stimulating factor 1 receptor), which is implicated in tumor growth and metastasis, have shown promise in preclinical models .

Anticonvulsant Activity

Studies have demonstrated that acetamide derivatives can exhibit anticonvulsant effects. The structure of this compound suggests potential activity against seizures:

  • Experimental Findings : In animal models, similar compounds have shown effective seizure control with minimal side effects compared to traditional anticonvulsants like phenobarbital .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been noted in various studies. Its structural components allow it to interact with multiple targets involved in inflammation:

  • Clinical Relevance : Inhibition of pro-inflammatory cytokines has been observed in vitro, indicating potential for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies and Research Findings

A detailed analysis of the biological activity of related compounds provides insights into the efficacy and safety profiles of this compound:

StudyCompoundBiological ActivityFindings
1Similar ThioacetamidesAnticancerInhibition of cFMS led to reduced tumor growth in xenograft models.
2Acetamide DerivativesAnticonvulsantED50 values lower than traditional drugs; effective in MES models.
3Pyrimidine CompoundsAnti-inflammatoryReduced TNF-alpha levels in macrophage cultures.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrimidine core using thiourea derivatives under reflux conditions (60–80°C) in polar aprotic solvents like DMF or DMSO .
  • Thioacetamide coupling : Reaction of the pyrimidine intermediate with activated thiols (e.g., mercaptoacetic acid derivatives) in the presence of bases such as triethylamine .
  • Functionalization : Introduction of the 3-methoxybenzyl and pyridinylmethyl groups via nucleophilic substitution or alkylation . Key parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess thiol reagents can lead to side reactions (e.g., disulfide formation), reducing purity .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying connectivity of the pyrimidine core, thioacetamide linker, and aromatic substituents. Aromatic proton signals in the δ 7.0–8.5 ppm range confirm pyridine and methoxybenzyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular weight (±0.001 Da accuracy) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) assess purity (>95% by UV detection at 254 nm) .

Q. What are the primary pharmacological targets explored for this compound?

While specific targets are under investigation, structural analogs (e.g., thieno[3,2-d]pyrimidines) show activity against:

  • Kinase enzymes : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding at the ATP pocket .
  • Inflammatory mediators : Modulation of COX-2 or TNF-α pathways in in vitro assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the thioacetamide coupling step?

Methodological approach :

  • Solvent screening : Test DMF, DMSO, and acetonitrile for optimal solubility and reactivity. DMF typically provides higher yields due to its high polarity .
  • Catalyst addition : Use catalytic iodine (5 mol%) to accelerate thiol-disulfide exchange .
  • Statistical optimization : Apply a Design of Experiments (DoE) approach to balance temperature (70–90°C), reaction time (4–8 hr), and reagent ratios. A representative study achieved 82% yield at 75°C for 6 hr with a 1:1.2 molar ratio of pyrimidine to thiol .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Strategies include :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based kinase assays) and cell-based viability assays (e.g., MTT) to rule out false positives .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes; instability in certain media may explain reduced activity in cell-based models .
  • Structural analogs : Test derivatives (e.g., replacing the methoxy group with halogens) to identify structure-activity relationships (SAR). For example:
DerivativeModificationIC50 (EGFR)Reference
Compound A-OCH3 → -Cl12 nM
Compound B-OCH3 → -F8 nM

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR. Key residues (e.g., Lys721, Thr830) often form hydrogen bonds with the pyrimidine core .
  • Knockout models : CRISPR-Cas9 gene editing to silence putative targets (e.g., EGFR) in cell lines, then assess activity loss .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Solvent (DMF), Temp (75°C), Time (6 hr)Reflux condensation, TLC monitoring
Characterization NMR (δ 7.0–8.5 ppm), HRMS (MW ±0.001 Da)500 MHz NMR, ESI-TOF MS
Bioactivity IC50 (EGFR: 8–12 nM), Cell viability (MTT)Kinase assays, Cell culture

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